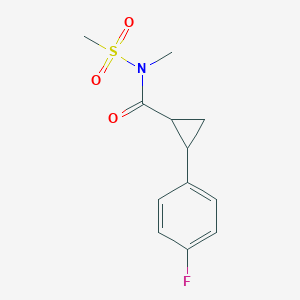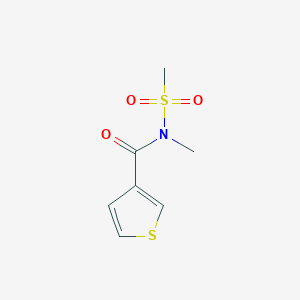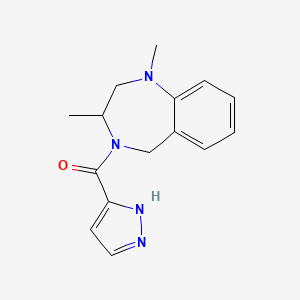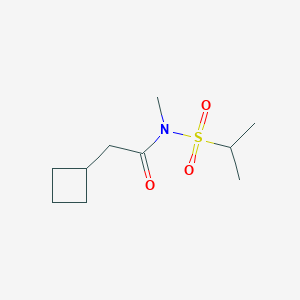
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, also known as FDMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FDMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.
Mechanism of Action
The mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been found to have analgesic properties, as it has been shown to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide. One potential direction is to study its potential use as an anti-inflammatory agent in humans. Another direction is to study its potential use as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has shown promising results in various scientific research applications. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide's mechanism of action is not fully understood, but it has been found to have several biochemical and physiological effects. While 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments, its limitations should also be considered. There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 4-fluoro-N,3-dimethylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide as a white crystalline solid with a yield of around 80%.
Scientific Research Applications
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-7-6-8(4-5-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNDNABWMLRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)